molecular formula C15H14N4 B1176854 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole CAS No. 138944-20-4

1-Phenyl-5-(2-phenylethyl)-1H-tetrazole

Cat. No.: B1176854
CAS No.: 138944-20-4
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Description

1-Phenyl-5-(2-phenylethyl)-1H-tetrazole is a synthetic heterocyclic compound belonging to the tetrazole class, characterized by a five-membered ring containing four nitrogen atoms . This specific derivative features phenyl and phenylethyl substituents, making it a valuable intermediate and scaffold in various research domains. Tetrazoles are widely recognized for their metabolic stability and ability to act as bioisosteres for carboxylic acids, which can enhance the pharmacokinetic properties of candidate molecules . In pharmaceutical research, tetrazole derivatives are investigated for their diverse biological activities. While the specific profile of this compound requires experimental validation, analogous structures have demonstrated significant potential as anticancer agents by targeting key regulatory proteins such as Bcl-2, inducing apoptosis in cancer cell lines . Furthermore, tetrazole-based compounds are explored for anti-inflammatory and antimicrobial applications, serving as key synthons in developing new therapeutic agents . Beyond medicinal chemistry, this compound may also find application in materials science. Tetrazoles are known for their high nitrogen content and are sometimes studied in the context of energetic materials . The structural features of this compound make it a versatile building block for constructing more complex molecular architectures, including polymers and functional materials. Research Applications: • Intermediate for the synthesis of more complex chemical entities. • Scaffold for drug discovery and medicinal chemistry investigations. • Building block for functional materials and coordination polymers. • Reference standard for analytical studies. This product is intended for research purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-5-(2-phenylethyl)tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4/c1-3-7-13(8-4-1)11-12-15-16-17-18-19(15)14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVCESMPVDEZMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50700265
Record name 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138944-20-4
Record name 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Phenyl 5 2 Phenylethyl 1h Tetrazole and Its Analogues

Classical Cycloaddition Approaches to Tetrazoles

The most fundamental and widely utilized method for constructing the tetrazole ring is the [2+3] cycloaddition, also known as a 1,3-dipolar cycloaddition. nih.gov This reaction class forms the bedrock of tetrazole chemistry, providing a direct pathway to the core heterocyclic structure.

The synthesis of 1,5-disubstituted tetrazoles can be achieved through the thermal condensation of an organic azide (B81097) with a nitrile. acs.org In the context of synthesizing 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole, this would involve the reaction between phenyl azide and 3-phenylpropanenitrile. The reaction involves the 1,3-dipole (phenyl azide) reacting with the dipolarophile (3-phenylpropanenitrile) to form the five-membered tetrazole ring.

This method's efficiency is often dependent on the electronic nature of the nitrile substrate. nih.gov Nitriles activated by potent electron-withdrawing groups tend to react more smoothly. nih.govacs.org For unactivated nitriles, the reaction can be sluggish and may require high temperatures or the use of catalysts to proceed at a useful rate. nih.govacs.org The reaction is mechanistically analogous to the Diels-Alder condensation. acs.org While various catalysts have been explored to facilitate this condensation with unactivated nitriles, many have proven unsuccessful, with the reaction often failing or leading to the decomposition of the azide. acs.org

An alternative and more common approach involves reacting a nitrile with an azide salt, such as sodium azide, to form a 5-substituted-1H-tetrazole, which can then be alkylated or arylated at the N1 position in a subsequent step.

Sodium azide (NaN₃) is a frequently used reagent for the synthesis of 5-substituted-1H-tetrazoles from organic nitriles. nih.govnih.govrsc.org This method is popular due to the accessibility of sodium azide and its effectiveness with a broad range of nitrile substrates. acs.orgorganic-chemistry.org The reaction involves the formal [2+3] cycloaddition of the azide ion with the carbon-nitrogen triple bond of the nitrile. acs.org

There is ongoing discussion regarding the precise mechanism of this transformation. acs.orgnih.gov Two primary pathways are considered: a direct, concerted [2+3] cycloaddition, or a two-step sequence involving the initial nucleophilic attack of the azide ion on the nitrile carbon, followed by cyclization of the resulting imidoyl azide intermediate. acs.org Computational studies suggest that a stepwise mechanism, potentially involving nitrile activation by a proton or a metal catalyst, is often more favorable than a direct cycloaddition. acs.org

To enhance the reaction rate and improve yields, especially with electronically neutral or electron-rich nitriles, various catalysts are employed. acs.org These include Lewis acids like zinc salts (e.g., ZnCl₂) and various transition metal complexes. nih.govorganic-chemistry.org Cobalt complexes, for instance, have been shown to be effective catalysts for the [3+2] cycloaddition of sodium azide to organonitriles under homogeneous conditions. nih.gov The use of heterogeneous catalysts, such as CoY zeolite, offers a greener alternative, allowing for easier catalyst recovery and reuse with minimal metallic waste. acs.org The reaction conditions typically involve heating the nitrile and sodium azide in a polar aprotic solvent like dimethylformamide (DMF). acs.orgtandfonline.com

Table 1: Catalytic Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles and Sodium Azide
Nitrile SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BenzonitrileCo(II)-complexMethanolReflux1296 nih.gov
4-MethoxybenzonitrileCo(II)-complexMethanolReflux1298 nih.gov
BenzonitrileCoY ZeoliteIsopropanol80594 acs.org
4-ChlorobenzonitrileCoY ZeoliteIsopropanol80496 acs.org
4-MethylbenzonitrileCo–Ni/Fe₃O₄@MMSHSH₂O/EtOH (1:1)6015 min98 nih.gov

Advanced Synthetic Strategies

To overcome the limitations of classical methods, such as harsh reaction conditions and limited substrate scope, advanced synthetic strategies have been developed. Multicomponent reactions (MCRs) are particularly powerful, enabling the construction of complex molecules like 1,5-disubstituted tetrazoles in a single, efficient step. beilstein-journals.orgbeilstein-archives.org

MCRs offer significant advantages over traditional linear syntheses by combining three or more reactants in a one-pot reaction to form a product that incorporates structural features from each starting material. mdpi.com This approach enhances efficiency, reduces waste, and allows for the rapid generation of diverse compound libraries. beilstein-journals.org

Two of the most prominent MCRs utilized for tetrazole synthesis are the Ugi and Passerini reactions.

The Ugi-azide reaction is a four-component reaction (4CR) that stands as a method of choice for synthesizing 1,5-disubstituted tetrazoles. mdpi.comnih.gov It differs from the classical Ugi reaction by substituting the typical carboxylic acid component with an azide source, such as hydrazoic acid (HN₃) or azidotrimethylsilane (B126382) (TMSN₃). mdpi.comacs.org The reaction brings together an aldehyde, an amine, an isocyanide, and the azide. scielo.org.mx The proposed mechanism involves the initial condensation of the amine and aldehyde to form an imine. scielo.org.mx This imine is protonated by hydrazoic acid (often generated in situ) to form an iminium ion, which then undergoes nucleophilic attack by the isocyanide. scielo.org.mx The resulting nitrilium ion is trapped by the azide anion, leading to an intermediate that undergoes a spontaneous 1,5-dipolar electrocyclization to yield the final 1,5-disubstituted tetrazole product. scielo.org.mx This reaction is highly versatile, with a broad scope of compatible starting materials. nih.govscielo.org.mx

Table 2: Synthesis of 1,5-Disubstituted Tetrazoles via Ugi-Azide Reaction
AmineAldehydeIsocyanideSolventYield (%)Reference
Aniline (B41778)BenzaldehydeCyclohexyl isocyanideMethanol85 scielo.org.mx
HomoveratrylamineAcetaldehydeCyclohexyl isocyanideMethanol80 scielo.org.mx
BenzylamineBenzaldehydetert-Butyl isocyanideWater/TTAB56 mdpi.com
tert-ButylamineParaformaldehyde2,6-Dimethylphenyl isocyanideMethanol95 nih.gov

The Passerini-tetrazole reaction is a three-component reaction (3CR) involving an aldehyde or ketone, an isocyanide, and an azide source (typically TMSN₃ as a safer substitute for HN₃). nih.govresearchgate.net This reaction is a variation of the classic Passerini reaction and typically yields α-hydroxy-1,5-disubstituted tetrazoles. nih.gov It provides a powerful tool for creating highly functionalized tetrazole building blocks that can be used in subsequent transformations. beilstein-journals.orgbeilstein-archives.org An efficient, sonication-accelerated, catalyst-free Passerini-tetrazole reaction has been developed using a methanol-water solvent system, showcasing its applicability to a wide range of aldehydes and isocyanides. nih.govrsc.org

Multicomponent reactions for tetrazole synthesis align well with the principles of green chemistry. beilstein-archives.orgosi.lv Their high atom and step economy significantly reduce the number of synthetic operations and purification steps, minimizing waste and solvent consumption. nih.govnih.gov

Recent advancements focus on making these reactions even more environmentally benign. benthamdirect.comeurekaselect.com This includes the use of greener solvents like water or ethanol, or performing reactions under solvent-free conditions. rsc.orgmdpi.comosi.lv For example, Ugi-azide reactions have been successfully carried out in aqueous micellar solutions, providing a non-toxic and inexpensive reaction medium. mdpi.com The development of reusable heterogeneous catalysts, such as zeolites and various nanomaterials, further enhances the green credentials of these synthetic routes by simplifying product purification and allowing for catalyst recycling. acs.orgnih.govrsc.orgnih.gov Additionally, the use of non-conventional energy sources like microwave irradiation and ultrasound can accelerate reaction rates, reduce reaction times, and improve yields, often under milder conditions than conventional heating. nih.govrsc.orgresearchgate.net

Catalytic Systems in Tetrazole Synthesis

Derivatization and Functionalization Strategies

An alternative approach to the synthesis of this compound involves the derivatization of a pre-formed tetrazole ring. This strategy typically involves the synthesis of a monosubstituted tetrazole followed by the introduction of the second substituent.

The synthesis of this compound via a derivatization strategy can be conceptualized as a two-step process. The first step involves the synthesis of 1-phenyl-1H-tetrazole. This can be achieved through the reaction of aniline with triethyl orthoformate and sodium azide in refluxing acetic acid.

The second step is the introduction of the phenylethyl group at the C5 position of the 1-phenyl-1H-tetrazole. This can be accomplished through an alkylation reaction. For instance, the tetrazole can be deprotonated with a suitable base to form the corresponding anion, which can then react with a phenylethyl electrophile, such as (2-bromoethyl)benzene (B7723623) or a (2-phenylethyl)tosylate, to yield the desired 1,5-disubstituted product. It is important to note that alkylation of tetrazoles can sometimes lead to a mixture of N1 and N2 isomers, and the reaction conditions may need to be optimized to favor the desired regioisomer.

Alkylation Reactions at Tetrazole Nitrogen and Sulfur Centers

The alkylation of the tetrazole ring is a fundamental strategy for the synthesis of disubstituted tetrazole derivatives. The reaction typically involves the deprotonation of a 5-substituted-1H-tetrazole followed by nucleophilic attack on an alkylating agent. A primary challenge in this methodology is controlling the regioselectivity, as the tetrazolate anion is an ambident nucleophile, possessing two reactive nitrogen atoms (N1 and N2), which leads to the formation of two possible regioisomers: 1,5- and 2,5-disubstituted products.

The regioselectivity of the alkylation is influenced by several factors, including the electronic and steric nature of the substituent at the C5 position, the structure of the alkylating agent, the reaction solvent, and the counter-ion of the tetrazolate salt. mdpi.com Research has shown that the outcome is not merely dependent on steric hindrance around the nitrogen atoms. rsc.org A more nuanced rationale suggests that the regioselectivity is governed by the mechanistic pathway of the substitution, whether it proceeds via a first-order (S_N_1) or second-order (S_N_2) nucleophilic substitution. rsc.orgresearchgate.net Generally, S_N_2 conditions with less hindered electrophiles tend to favor substitution at the N2 position, while S_N_1-type reactions with electrophiles that can form stable carbocations may show different selectivity. rsc.orgreddit.com

A notable method for achieving high regioselectivity involves the in-situ generation of alkylating agents. For instance, the diazotization of aliphatic amines with an organic nitrite (B80452) reagent produces a transient alkyl diazonium intermediate. organic-chemistry.orgnih.gov This species then acts as the alkylating agent for the 5-substituted-1H-tetrazole, leading to a preferential formation of the 2,5-disubstituted isomer in high yields. organic-chemistry.orgnih.gov This method is compatible with a range of functional groups and can be integrated into a one-pot sequence starting from nitriles. organic-chemistry.org

In addition to the nitrogen centers, alkylation can also be directed to a sulfur atom when a tetrazole-5-thiol (or its thione tautomer) is used as the substrate. For analogues such as 1-phenyl-tetrazole-5-thione, alkylation occurs selectively at the sulfur atom under basic conditions, a process analogous to the alkylation of simple thiols. rsc.orgyoutube.com This S-alkylation proceeds via the formation of a thiolate anion, which is a soft nucleophile and readily attacks alkyl halides to form 5-(alkylthio)tetrazole derivatives.

The following table summarizes representative alkylation reactions on tetrazole analogues, highlighting the conditions and regiochemical outcomes.

Table 1: Examples of Alkylation Reactions on Tetrazole Analogues

Tetrazole Substrate Alkylating Agent Base / Conditions Product(s) Yield (%) Ref.
N-Benzoyl-5-(aminomethyl)tetrazole Benzyl bromide K₂CO₃, Acetone, RT 1-Benzyl and 2-Benzyl isomers (45:55 ratio) N/A mdpi.com
5-Phenyl-1H-tetrazole n-Butylamine / t-Butyl nitrite Ethyl Acetate, RT 2-Butyl-5-phenyl-2H-tetrazole 90 organic-chemistry.org
5-Phenyl-1H-tetrazole tert-Butylamine / t-Butyl nitrite Ethyl Acetate, RT 2-tert-Butyl-5-phenyl-2H-tetrazole 83 organic-chemistry.org
1-Phenyl-1H-tetrazole-5-thiol Methyl Iodide NaH, THF 1-Phenyl-5-(methylthio)-1H-tetrazole High rsc.org

Michael Addition Strategies for Tetrazole Derivatives

The aza-Michael reaction, or the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, represents a powerful C-N bond-forming strategy that is applicable to tetrazole derivatives. researchgate.netresearchgate.net In this context, the acidic N-H proton of a 5-substituted-1H-tetrazole can be removed by a base to generate the corresponding tetrazolate anion. This anion then serves as the nucleophile, adding to a Michael acceptor, such as an α,β-unsaturated ester, ketone, or nitrile, to yield an N-alkylated tetrazole derivative. researchgate.netorganic-chemistry.org

The reaction is versatile and can be catalyzed by a range of catalysts, including traditional bases, organocatalysts, and novel solid-supported catalysts. researchgate.netnih.gov For example, N-methylimidazole has been shown to be an effective organocatalyst for the addition of various N-heterocycles, including tetrazoles, to α,β-unsaturated carbonyl compounds. organic-chemistry.org More recently, a novel nanoparticle solid base catalyst, consisting of a layered zinc hydroxide (B78521) supported on a ferrite (B1171679) core, has been developed to efficiently catalyze the aza-Michael reaction of 5-substituted tetrazoles. researchgate.net

An interesting extension of this methodology involves tetrazole-5-thiol derivatives, such as 1-phenyl-tetrazole-5-thione. This substrate exhibits temperature-dependent regioselectivity in its Michael addition reactions. researchgate.net At room temperature, the reaction with acrylic esters proceeds via S-alkylation to afford the S-Michael adduct. However, upon heating to 70°C, the reaction favors N-alkylation, yielding the N-Michael adduct. This controllable selectivity provides a convenient route to either S- or N-functionalized derivatives from the same set of starting materials under solvent-free conditions using tetrabutylammonium (B224687) bromide (TBAB) as the medium. researchgate.net

The following table presents examples of Michael addition reactions involving tetrazole and tetrazole-thione analogues.

Table 2: Examples of Michael Addition Reactions with Tetrazole Derivatives

Nucleophile Michael Acceptor Catalyst / Conditions Product Yield (%) Ref.
1-Phenyl-1H-tetrazole-5-thione Methyl acrylate K₂CO₃ / TBAB, RT, 24h Methyl 3-((1-phenyl-1H-tetrazol-5-yl)thio)propanoate (S-adduct) 90 researchgate.net
1-Phenyl-1H-tetrazole-5-thione Methyl acrylate K₂CO₃ / TBAB, 70°C, 24h Methyl 3-(5-thioxo-1-phenyl-4,5-dihydro-1H-tetrazol-4-yl)propanoate (N-adduct) 85 researchgate.net
1-Phenyl-1H-tetrazole-5-thione Acrylonitrile K₂CO₃ / TBAB, RT, 24h 3-((1-Phenyl-1H-tetrazol-5-yl)thio)propanenitrile (S-adduct) 92 researchgate.net
5-Phenyl-1H-tetrazole Methyl vinyl ketone Fe₃O₄@SiO₂@LZH, Acetonitrile, reflux 4-(5-Phenyl-2H-tetrazol-2-yl)butan-2-one 94 researchgate.net

Mechanistic Investigations of Reactions Involving 1 Phenyl 5 2 Phenylethyl 1h Tetrazole

Elucidation of Tetrazole Ring Formation Pathways

The formation of the 1,5-disubstituted tetrazole ring system, as seen in 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole, is primarily achieved through multicomponent reactions, most notably the Ugi-azide reaction. This pathway is highly efficient for creating molecular diversity from simple starting materials. core.ac.uk

An alternative, though typically two-step, approach involves the [3+2] cycloaddition of a nitrile with an azide (B81097) source to form a 5-substituted-1H-tetrazole, which is subsequently alkylated. researchgate.netnih.govnih.gov

Ugi-Azide Four-Component Reaction (UA-4CR)

The most direct and convergent pathway for the synthesis of 1,5-disubstituted tetrazoles is the Ugi-azide reaction. acs.orgmdpi.com This one-pot process combines an amine, an aldehyde (or ketone), an isocyanide, and an azide source (commonly trimethylsilyl (B98337) azide, TMSN₃, or hydrazoic acid, HN₃). scielo.org.mxmdpi.com For the specific synthesis of this compound, the reaction would involve aniline (B41778), 3-phenylpropanal, an isocyanide, and an azide.

The mechanism proceeds through several key steps:

Imine Formation: The reaction initiates with the condensation of the amine (aniline) and the aldehyde (3-phenylpropanal) to form a Schiff base, or imine. scielo.org.mx

Iminium Ion Formation: In the presence of hydrazoic acid (formed in situ from TMSN₃), the imine is protonated to generate a reactive iminium ion. scielo.org.mx

α-Addition: The isocyanide acts as a nucleophile and adds to the iminium ion, forming a nitrilium ion intermediate. scielo.org.mxresearchgate.net

Azide Trapping and Cyclization: The nitrilium ion is then attacked by an azide anion. researchgate.net The resulting intermediate undergoes a spontaneous 1,5-dipolar electrocyclization to form the stable 1,5-disubstituted tetrazole ring. scielo.org.mx

This multicomponent strategy is highly valued for its efficiency and ability to generate complex molecules in a single step under mild conditions. beilstein-journals.orgnih.gov

[3+2] Cycloaddition and Subsequent Alkylation

A less direct route involves two distinct synthetic operations:

Formation of 5-(2-phenylethyl)-1H-tetrazole: This intermediate is synthesized via a [3+2] cycloaddition reaction between 3-phenylpropanenitrile and an azide source, such as sodium azide. sciforum.netthieme-connect.com This reaction is often catalyzed by metal salts or acids. nih.gov

N-Arylation: The resulting 5-substituted-1H-tetrazole exists as a mixture of 1H and 2H tautomers. Its subsequent reaction with an arylating agent to introduce the phenyl group is complex. Alkylation or arylation of the tetrazolate anion can occur at either the N1 or N2 positions, leading to a mixture of 1,5- and 2,5-disubstituted regioisomers. rsc.orgnih.gov The ratio of these isomers is dependent on factors such as the nature of the substituent at the C5 position, the electrophile, and reaction conditions. researchgate.netmdpi.com

Tautomerism and Isomerism within the Tetrazole System

For tetrazoles bearing a substituent only at the C5 position, a proton can reside on any of the four ring nitrogen atoms, leading to possible tautomeric forms. However, the 1H- and 2H-tautomers are the most significant and have been extensively studied. mdpi.com In the case of this compound, the presence of substituents at both the C5 and N1 positions means its structure is fixed as the 1H-isomer. It does not undergo proton tautomerism. The discussion below pertains to the general principles of tautomerism in the parent 5-substituted tetrazoles.

5-Substituted tetrazoles exist in a dynamic equilibrium between the 1H- and 2H-tautomeric forms. The relative stability of these tautomers is a critical factor influencing their chemical properties and reactivity.

Computational and experimental studies have shown that the energy difference between the two tautomers is generally small. In the gas phase, the 2H-tautomer is often found to be more stable. Conversely, in solution, the 1H-tautomer is typically the predominant form due to its higher polarity and greater potential for hydrogen bonding.

General Relative Stability of 5-Substituted Tetrazole Tautomers
PhasePredominant TautomerReason
Gas Phase2H-TetrazoleLower intrinsic energy
Solution (Polar Solvents)1H-TetrazoleHigher polarity and better solvation
Solid State1H-TetrazoleOften favored due to intermolecular hydrogen bonding

The electronic nature of the substituent at the C5 position significantly influences the tautomeric equilibrium. The preference for one tautomer over the other is affected by the substituent's ability to donate or withdraw electron density, which alters the acidity and nucleophilicity of the ring nitrogen atoms.

Electron-donating groups (e.g., alkyl) tend to increase the electron density in the ring, generally favoring the 2H-tautomer.

Electron-withdrawing groups (e.g., nitro, phenyl) decrease the electron density, which can lead to a relative stabilization of the 1H-tautomer. acs.org

These substituent effects are crucial in synthetic chemistry, particularly during alkylation reactions of 5-substituted tetrazoles, where the electronic properties dictate the regioselectivity of the N1 versus N2 attack. rsc.org

The solvent environment plays a pivotal role in determining the position of the tautomeric equilibrium. The equilibrium can be shifted by changing the polarity of the solvent. Polar solvents tend to favor the more polar tautomer, which is generally the 1H form, through dipole-dipole interactions and hydrogen bonding. In contrast, nonpolar solvents result in an equilibrium that better reflects the intrinsic, gas-phase stability, often favoring the 2H-tautomer. This solvatochromic behavior is a well-documented phenomenon for tautomeric heterocyclic systems.

Reactivity and Transformation Mechanisms

The reactivity of the this compound ring is characterized by the interplay of its aromatic nature and the presence of four nitrogen atoms. Reactions can occur at the ring atoms or at the substituents.

Reactivity at the C5 Position: In 1-substituted tetrazoles where the C5 position is unsubstituted (C5-H), the proton is acidic enough to be removed by a strong base, such as a Grignard reagent (e.g., iPrMgCl·LiCl). organic-chemistry.org This deprotonation generates a stable metalated intermediate, a C5-nucleophile, which can readily react with a variety of electrophiles like aldehydes, ketones, or iodine. organic-chemistry.org This allows for the synthesis of diverse C5-functionalized tetrazoles. For this compound, this specific reactivity is blocked by the phenylethyl group, and reactions would instead target the substituents, such as electrophilic substitution on the phenyl rings. nih.gov

Reactivity at the Nitrogen Positions (N1, N2, N3, N4): The nitrogen atoms in the tetrazole ring possess lone pairs of electrons, making them nucleophilic centers and capable of coordinating with metal ions. researchgate.net

N1 Position: In the target molecule, the N1 position is occupied by a phenyl group, precluding further substitution at this site.

Thermal and Photochemical Decomposition Mechanisms

The decomposition of tetrazoles, including this compound, can be induced by thermal or photochemical means, often leading to the extrusion of molecular nitrogen and the formation of highly reactive intermediates.

Upon FVP, 1,5-disubstituted tetrazoles are known to be precursors of imidoylnitrenes, which can then rearrange to form carbodiimides or undergo intramolecular addition reactions. acs.orgnih.gov For this compound, the primary fragmentation would likely involve the elimination of a molecule of nitrogen to form an imidoylnitrene intermediate. This intermediate could then potentially rearrange. The general thermal decomposition of phenyl-substituted tetrazoles has been observed to occur at temperatures between 190–240 °C, leading to the release of nitrogen and the formation of isonitriles. researchgate.net

Table 1: Representative FVP Conditions and Potential Products for 1,5-Disubstituted Tetrazoles

Precursor TypeFVP Temperature (°C)Pressure (Torr)Major IntermediatePotential Final Products
1-Aryl-5-alkyl-1H-tetrazole500-80010-3-10-2ImidoylnitreneCarbodiimide, Indazole derivatives
1,5-Diaryl-1H-tetrazole600-90010-3-10-2ImidoylnitreneCarbodiimide, Benzimidazole derivatives

Note: This table presents typical data for analogous compounds to illustrate the likely outcomes for this compound under FVP conditions.

The photochemical decomposition of tetrazole derivatives frequently proceeds via the photoextrusion of molecular nitrogen. mdpi.com This process is a common feature in the photochemistry of tetrazolones and other related tetrazole compounds. nih.gov The irradiation of 1-phenyl substituted tetrazoles with UV light can lead to the cleavage of the tetrazole ring. nih.govmdpi.com

For this compound, it is anticipated that UV irradiation would lead to the cleavage of the N1-N2 and N3-N4 bonds, resulting in the elimination of a molecule of nitrogen. This photoextrusion can occur through a concerted mechanism or via the formation of radical or zwitterionic intermediates. mdpi.comresearchgate.net The nature of the solvent and the substituents on the tetrazole ring can significantly influence the reaction pathway and the final products. mdpi.com In the case of 1-phenyl-4-allyl-tetrazol-5-one, a triplet biradical intermediary is formed after the photoextrusion of molecular nitrogen. mdpi.comresearchgate.net

The thermal and photochemical decomposition of tetrazoles is a rich source of reactive intermediates.

Imidoylnitrenes: As mentioned in the context of FVP, the thermal decomposition of 1,5-disubstituted tetrazoles is a well-established method for generating imidoylnitrenes. acs.orgnih.gov For this compound, the expected imidoylnitrene would be N-phenyl-3-phenylpropanimidoylnitrene.

Nitrile Imines: While more commonly formed from 2,5-disubstituted tetrazoles, nitrile imines are another class of reactive intermediates that can be generated from tetrazole precursors under pyrolytic conditions. nih.gov

Carbodiimides: These are common rearrangement products of imidoylnitrenes and have been observed in the photolysis of 1,4-disubstituted-1,4-dihydro-1-phenyl-5H-tetrazol-5-thiones. mdpi.com

Biradicals: Photochemical studies on similar tetrazole structures, such as 1-phenyl-4-allyl-tetrazol-5-one, have provided evidence for the formation of triplet biradical intermediates following nitrogen photoextrusion. mdpi.comresearchgate.net It is plausible that the photolysis of this compound could also proceed through such a biradical species. The photodecomposition of 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thiones to carbodiimides has been shown to proceed via a biradical intermediate. nih.gov

The subsequent reactions of these highly reactive intermediates would then determine the final product distribution. These reactions can include intramolecular cyclizations, rearrangements, or reactions with the solvent or other trapping agents.

Table 2: Reactive Intermediates from the Decomposition of 1,5-Disubstituted Tetrazoles

Decomposition MethodPrecursorReactive IntermediateSubsequent Products
Thermal (FVP)1,5-Disubstituted TetrazoleImidoylnitreneCarbodiimides, Heterocycles
Photochemical1,5-Disubstituted TetrazoleTriplet BiradicalRearrangement products, Cycloadducts

Note: This table summarizes the types of reactive intermediates generally expected from the decomposition of 1,5-disubstituted tetrazoles, which are applicable to this compound.

Scientific Data Unattainable for this compound

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of specific experimental data for the chemical compound this compound. Despite extensive investigation, the detailed structural and analytical information required to construct an in-depth scientific article, as per the user's request, is not publicly available.

While general information on the synthesis and properties of 1,5-disubstituted tetrazoles is well-documented, specific and verifiable research findings on this compound are absent from the accessible scientific domain. This includes a lack of published data for:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): No specific chemical shifts and coupling constants have been reported.

Infrared (IR) Spectroscopy: Definitive vibrational frequencies for this particular molecule are not documented.

Mass Spectrometry (LC-MS): There is no available data on its molecular ion peak or fragmentation patterns.

X-ray Crystallography: The molecular geometry, crystal packing, and intermolecular interactions have not been determined through single-crystal X-ray diffraction or analyzed via methods such as Hirshfeld surface analysis.

The absence of this fundamental data makes it impossible to generate a scientifically accurate and detailed article that adheres to the strict requirements for specific research findings and data tables. Constructing such an article would necessitate the fabrication of data, which is contrary to the principles of scientific accuracy and integrity.

It is possible that the synthesis and characterization of this compound have been conducted in private industrial research and not disclosed in public literature, or that the compound has not been a subject of academic research.

Therefore, the requested article focusing solely on the detailed structural characterization of this compound cannot be provided at this time due to the unavailability of the necessary scientific evidence.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Investigations into tetrazole derivatives using DFT have provided a wealth of information.

The three-dimensional arrangement of atoms in 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole is fundamental to its properties. Geometry optimization calculations are used to find the most stable conformation of the molecule.

Table 1: Representative Dihedral Angles in Related 1-Phenyl-Tetrazole Derivatives.
CompoundDihedral Angle (°) between Phenyl and Tetrazole RingsReference
1-phenyl-5-(piperidinomethyl)-1H-tetrazole42.96 nih.gov
1-phenyl-1H-tetrazole-5-thiol complex42.71 - 54.54 lookchem.com
1-{4-(Methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole38.63 - 47.23 yu.edu.jo

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.

Theoretical studies on various tetrazole derivatives consistently show that the HOMO and LUMO are distributed across the aromatic and heterocyclic rings. nih.gov For instance, in a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, a related heterocyclic system, the HOMO and LUMO energies were calculated to be -6.5743 eV and -2.0928 eV, respectively, using the B3LYP/6-311++G(d,p) level of theory. ajchem-a.com The distribution of these orbitals indicates that the π-systems of the phenyl and tetrazole rings are the primary sites for electronic activity.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability. A large energy gap implies high stability and low reactivity, whereas a small energy gap suggests higher reactivity.

For the aforementioned 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated energy gap was 4.4815 eV, indicating good kinetic stability. ajchem-a.com In another study on hydrazinotetrazoles, the HOMO-LUMO energy gaps were found to be smaller for the 1H-forms compared to the 2H-forms, suggesting higher reactivity for the 1H-isomers. pku.edu.cn These findings suggest that this compound, being a 1H-tetrazole derivative, would possess a moderate energy gap, indicative of a balance between stability and reactivity, making it a potentially interesting candidate for biological interactions.

Table 2: Calculated HOMO-LUMO Energy Gaps for Related Heterocyclic Compounds.
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Computational MethodReference
2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole-6.5743-2.09284.4815DFT/B3LYP/6-311++G(d,p) ajchem-a.com
N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide--Small gap indicates reactivityDFT/B3LYP/6-31G** nih.gov

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in determining the structure and function of molecules, particularly in biological systems. NCI analysis helps to visualize and understand these weak interactions.

In the solid state, 1,5-disubstituted tetrazoles are known to form networks through intermolecular interactions like C-H···π and π-π stacking. nih.gov The tetrazole ring itself can participate in up to four hydrogen bonds with its nitrogen lone pairs. acs.org NCI plots of related systems often show green surfaces indicating van der Waals attractions and can highlight specific interactions like hydrogen bonds. youtube.com For this compound, one would expect significant van der Waals interactions involving the phenyl and phenylethyl groups, as well as potential C-H···N and C-H···π interactions.

Molecular Modeling and Simulation

Molecular modeling and simulations are indispensable tools for predicting how a ligand might interact with a biological target, such as a protein receptor.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used in drug design to screen for potential drug candidates.

Numerous molecular docking studies have been performed on tetrazole derivatives, highlighting their potential to interact with various biological targets. For example, some tetrazole derivatives have been docked into the active site of cyclooxygenase-2 (COX-2), showing that the tetrazole ring can act as a bioisostere for a carboxylic acid group. yu.edu.jo In another study, novel tetrazole derivatives were docked with the DNA gyrase enzyme, with some compounds showing strong binding affinities. uobaghdad.edu.iq Docking studies of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols with tubulin have revealed that the nitrogen atoms of the tetrazole ring can form hydrogen bonds with amino acid residues like Asnβ258 and Lysβ352. nih.gov

Given these precedents, it is plausible that this compound could also exhibit significant binding interactions with various protein targets. The phenyl and phenylethyl groups could engage in hydrophobic and π-stacking interactions within a receptor's binding pocket, while the tetrazole nitrogen atoms could act as hydrogen bond acceptors.

Table 3: Examples of Molecular Docking Studies on Tetrazole Derivatives.
Tetrazole Derivative ClassBiological TargetKey Interactions ObservedReference
1,5-Diaryl tetrazolesCyclooxygenase-2 (COX-2)Tetrazole ring as a carboxylic acid isostere yu.edu.jo
Various tetrazole derivativesDNA gyraseStrong binding affinities for some derivatives uobaghdad.edu.iq
1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazolsTubulinHydrogen bonding via tetrazole nitrogens nih.gov
Novel tetrazole derivativesKlebsiella pneumonia dihydrofolate reductaseBinding affinity comparable to control compounds nih.gov

Molecular Dynamics Simulations for Binding Tendencies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By simulating the interactions within a system, MD can predict how a ligand, such as this compound, might bind to a biological target, like an enzyme or receptor. These simulations provide a dynamic view of the binding process, revealing the stability of the ligand-protein complex and the key interactions that maintain it.

In studies of related tetrazole-containing compounds, MD simulations have been instrumental in confirming the stability of binding modes predicted by molecular docking. For instance, MD simulations performed for 100 nanoseconds on newly synthesized bis-tetrazole acetamides helped to strengthen the findings from docking studies regarding their interactions with proteins like caspase-3, NF-KAPPA-B, and TP53. conicet.gov.ar These simulations track the conformational changes of both the ligand and the protein, ensuring that the initial binding pose is maintained throughout the simulation and indicating a stable interaction. conicet.gov.ar

For this compound, an MD simulation would involve placing the molecule in the active site of a target protein and simulating its movement in a physiological environment. The analysis would focus on:

Hydrogen Bonds: The tetrazole ring contains several nitrogen atoms that can act as hydrogen bond acceptors. nih.gov MD simulations can track the formation and duration of hydrogen bonds between these nitrogen atoms and amino acid residues in the binding pocket, such as with Asnβ258 and Lysβ352 as seen in other tetrazole derivatives. nih.gov

Hydrophobic and van der Waals Interactions: The two phenyl rings in this compound are nonpolar and likely to engage in favorable hydrophobic and van der Waals interactions with nonpolar residues in the binding site, such as Val349 and Gly526. researchgate.net

π-π Stacking: The aromatic phenyl and tetrazole rings can participate in π-π stacking interactions with aromatic amino acid residues like tyrosine (Tyr) or phenylalanine (Phe). nih.gov These interactions are a significant stabilizing force in ligand-protein binding.

The stability of these interactions over the course of the simulation would be quantified by calculating metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone. A low and stable RMSD value suggests a stable binding complex. The results of such simulations are often presented in tables summarizing the key interactions and their occupancies (the percentage of simulation time the interaction exists).

Table 1: Hypothetical Interaction Data from a Molecular Dynamics Simulation of this compound

Interacting ResidueType of InteractionAtom(s) in Ligand InvolvedOccupancy (%)
Tyr355Hydrogen BondTetrazole Nitrogen (N2/N3)75.4
Asn258Hydrogen BondTetrazole Nitrogen (N4)62.1
Val349Van der WaalsPhenylethyl Group95.2
Gly526Van der WaalsPhenyl Ring88.9
Phe421π-π StackingPhenyl Ring55.6
His90π-π StackingTetrazole Ring48.3

Energy Framework Analysis for Supramolecular Stability

While specific energy framework data for this compound is not available, studies on other organic molecules, including tetrazole derivatives, provide a clear picture of the methodology. nih.govmdpi.com The analysis typically begins with a high-quality crystal structure, often determined by X-ray diffraction. Using this geometry, the interaction energies between a central molecule and its neighbors are calculated.

The key components of the total interaction energy are:

Electrostatic Energy (E_ele): Arises from the interaction between the static charge distributions of the molecules.

Polarization Energy (E_pol): A smaller, attractive component resulting from the induction of dipoles.

Dispersion Energy (E_dis): A significant attractive force arising from correlated fluctuations in electron density (van der Waals forces).

Repulsion Energy (E_rep): The short-range repulsive force that prevents molecules from collapsing into each other.

The total energy (E_tot) is the sum of these components. In many organic crystals, dispersion energy is the most significant stabilizing factor. nih.govmdpi.com For 1,5-disubstituted tetrazoles, intermolecular interactions like C-H···π and π-π stacking are known to be crucial for forming the three-dimensional structure. nih.gov Energy framework analysis visualizes these interaction energies as cylinders connecting pairs of molecules, with the cylinder thickness proportional to the strength of the interaction.

For this compound, one would expect the following:

Dispersion-Dominated Framework: The large phenyl and phenylethyl groups would lead to significant dispersion interactions, likely forming the backbone of the energy framework.

Electrostatic Contributions: The polar tetrazole ring would contribute through electrostatic interactions, particularly hydrogen bonds and other dipole-dipole forces. nih.gov

π-π Stacking Topologies: The analysis would highlight the energetic significance of π-π stacking between the phenyl and tetrazole rings of adjacent molecules, which is a known feature in similar crystal structures. nih.govresearchgate.net

The results are often presented in a table detailing the pairwise interaction energies and visualized as a 3D energy framework diagram.

Table 2: Representative Intermolecular Interaction Energies (kJ/mol) from Energy Framework Analysis of a Model Tetrazole Compound

Interaction TypeE_eleE_polE_disE_repE_tot
π-π Stacking (Tetrazole-Tetrazole)-15.5-4.1-65.232.8-52.0
C-H···π (Piperidine-Benzene)-8.2-2.5-45.721.4-35.0
van der Waals-5.1-1.8-30.115.5-21.5

Note: This data is representative and based on analyses of similar heterocyclic compounds. nih.govmdpi.com E_ele = Electrostatic, E_pol = Polarization, E_dis = Dispersion, E_rep = Repulsion, E_tot = Total Energy.

Advanced Applications in Organic Synthesis

1-Phenyl-5-(2-phenylethyl)-1H-tetrazole as a Synthetic Building Block

The tetrazole ring, particularly when substituted at the 1- and 5-positions, is a stable and valuable component in the synthesis of more elaborate molecules. Its utility stems from its role as a bioisostere and its participation in a variety of chemical transformations.

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are a cornerstone of efficient and diversity-oriented synthesis. nih.gov The 1,5-disubstituted tetrazole (1,5-DST) core, exemplified by compounds like this compound, is frequently synthesized through the Ugi-azide four-component reaction (UA-4CR). nih.govacs.orgnih.gov

The UA-4CR typically involves the reaction of an aldehyde, an amine, an isocyanide, and an azide (B81097) source (often trimethylsilyl (B98337) azide, TMSN₃) to produce a 1,5-DST. nih.govscielo.org.mx This reaction is highly valued for its ability to generate molecular diversity, as a wide array of starting materials can be employed. scielo.org.mx For instance, the synthesis of a library of 1,5-DSTs can be achieved by varying the amine, aldehyde, and isocyanide components. scielo.org.mx The general mechanism involves the formation of an iminium ion from the amine and aldehyde, which is then attacked by the isocyanide and subsequently the azide anion, followed by a 1,5-dipolar electrocyclization to form the stable tetrazole ring. scielo.org.mx

Furthermore, tetrazole derivatives themselves can be used as building blocks in subsequent MCRs, expanding the accessible chemical space for creating novel, drug-like molecules. beilstein-journals.orgnih.govnih.gov This building block approach is a powerful strategy for embedding the tetrazole moiety into diverse molecular scaffolds. nih.govnih.govresearchgate.net

Reactant ClassExampleRole in SynthesisResulting Structure
Amine Arylethanamine derivativesProvides N-1 substituent and part of the C-5 side chainForms the N-phenyl group and part of the phenylethyl chain
Aldehyde BenzaldehydeContributes to the C-5 side chainForms part of the substituent at the 5-position
Isocyanide Cyclohexyl isocyanideSource of the C-5 carbon of the tetrazole ringIncorporated into the final tetrazole structure
Azide Source Trimethylsilyl azide (TMSN₃)Provides the four nitrogen atoms of the tetrazole ringForms the core heterocyclic ring

Role in Construction of Complex Molecular Architectures

The 1,5-disubstituted tetrazole scaffold is a key element in the construction of complex molecular architectures for several reasons. One of its most significant roles is as a bioisostere of the cis-amide bond, a feature of great importance in medicinal chemistry and peptidomimetics. nih.govacs.org This mimicry allows chemists to replace metabolically labile amide bonds with the more stable tetrazole ring while retaining key structural and electronic features for biological interactions. nih.govmdpi.com

Beyond bioisosterism, these tetrazoles serve as versatile building blocks for creating larger, hybrid molecular systems. organic-chemistry.org High-order MCRs have been developed to link 1,5-DSTs to other heterocyclic systems like 1,2,3-triazoles, indoles, and pyrazines in a single pot. nih.govnih.govnih.gov For example, a one-pot, six-component reaction has been described that combines a UA-4CR with a subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate complex tetrazole-triazole hybrids. nih.gov Such strategies are highly efficient, creating multiple new bonds and increasing molecular complexity rapidly. nih.govnih.gov These complex structures are often investigated for applications in materials science and as potential therapeutic agents. nih.govconicet.gov.ar

Specific Reaction Class Applications

The unique electronic nature of the 1-phenyltetrazole group makes it an excellent activating or directing group in several named reactions, most notably the Julia-Kocienski olefination.

Use in Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful and widely used method for synthesizing alkenes, prized for its high stereoselectivity, mild conditions, and broad functional group tolerance. wikipedia.orgchem-station.com A critical development in this reaction was the introduction of heteroaryl sulfones, with 1-phenyl-1H-tetrazol-5-yl (PT) sulfones emerging as superior reagents. organic-chemistry.orgchem-station.com

In this reaction, a PT-sulfone (where the alkyl group attached to the sulfone will become part of the final alkene) is deprotonated to form a stabilized carbanion. This carbanion then adds to an aldehyde or ketone. wikipedia.orgyoutube.com The resulting intermediate undergoes a spontaneous intramolecular rearrangement (a Smiles rearrangement), followed by the elimination of sulfur dioxide and the 1-phenyltetrazole alkoxide, to yield the alkene. chem-station.comnih.gov

The use of PT-sulfones is particularly advantageous for producing trans-(E)-alkenes with high selectivity. organic-chemistry.orgwikipedia.org This selectivity is attributed to a kinetically controlled addition of the metalated PT-sulfone to the aldehyde, which preferentially forms an anti-β-alkoxysulfone intermediate that stereospecifically decomposes to the E-alkene. wikipedia.org The sterically demanding phenyl group on the tetrazole ring helps to favor the transition state leading to the E-isomer. organic-chemistry.org Compared to other reagents like benzothiazolyl (BT) sulfones, PT-sulfones are often more stable under basic conditions and less prone to self-condensation, allowing for milder reaction conditions. organic-chemistry.orgnih.gov

Sulfone ReagentKey FeatureTypical SelectivityAdvantage
1-Phenyl-1H-tetrazol-5-yl (PT) Sulfone Sterically demanding phenyl group. organic-chemistry.orgHigh E-selectivity. organic-chemistry.orgwikipedia.orgHigh stability, low self-condensation, milder conditions possible. organic-chemistry.orgnih.gov
Benzothiazol-2-yl (BT) Sulfone Electron-accepting heteroaryl group. nih.govGood, but can be less E-selective than PT.One-pot procedure, but can undergo side reactions. organic-chemistry.org
Pyridinyl (PYR) Sulfone Alternative heteroaryl group.High Z-selectivity. organic-chemistry.orgOffers complementary stereochemical outcome to PT-sulfones. organic-chemistry.org

Formation of Oxacyclic Systems via Radical Cyclization and Olefin Metathesis

The formation of oxacyclic (oxygen-containing ring) systems is a fundamental challenge in organic synthesis. While radical cyclization and olefin metathesis are powerful tools for ring construction, the direct involvement of this compound in these specific applications for oxacycle synthesis is not extensively documented in the reviewed literature.

However, related methodologies exist for other tetrazole derivatives. For instance, radical cyclization of certain 1H-tetrazol-5-amines with alkynes has been used to synthesize fused heterocyclic systems like tetrazolo[1,5-a]quinolines. rsc.org This process involves the generation of an aryl radical from a tetrazolate-diazonium salt intermediate. rsc.org Although not forming an oxacycle, this demonstrates the compatibility of the tetrazole core with radical reaction pathways.

Olefin metathesis is a versatile C-C bond-forming reaction catalyzed by transition metals like ruthenium or molybdenum. wikipedia.orglibretexts.org It is widely used for ring-closing (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). beilstein-journals.orgorganic-chemistry.org While there are no specific examples found of this compound being used as a substrate for olefin metathesis to form oxacycles, the reaction's broad functional group tolerance suggests that a tetrazole-containing substrate with appropriate olefinic tethers could potentially undergo such transformations. The success would depend on the compatibility of the tetrazole moiety with the specific metathesis catalyst used.

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to rapidly generate libraries of structurally diverse small molecules to explore chemical space, often for drug discovery. beilstein-journals.org The 1-phenyl-1H-tetrazole scaffold is an excellent platform for DOS due to its accessibility through MCRs and its utility as a versatile building block.

The primary strategy for achieving diversity using this scaffold is through the Ugi-azide reaction. acs.orgscielo.org.mx By systematically varying the three input components (amine, aldehyde, isocyanide), chemists can generate large libraries of 1,5-disubstituted tetrazoles with diverse appendages at both the N-1 and C-5 positions. nih.govscielo.org.mx

A more advanced strategy involves a "building block" approach, where a functionalized tetrazole, such as a tetrazole aldehyde, is first synthesized and then incorporated into a variety of subsequent chemical transformations, including other MCRs like the Passerini or Ugi reactions. beilstein-journals.orgnih.govnih.gov This approach allows the tetrazole moiety to be strategically placed within a larger, complex scaffold, providing access to novel molecular architectures that would be difficult to synthesize via other methods. nih.govresearchgate.net This combination of MCRs for both the initial synthesis of the building block and its subsequent elaboration is a powerful engine for DOS. beilstein-journals.org

Investigations into Biological Activity Mechanisms

Bioisosteric Mimicry

Bioisosterism, the substitution of a chemical moiety with another that retains similar physicochemical properties, is a cornerstone of modern drug design. pressbooks.pub The tetrazole ring is a prominent non-classical bioisostere, capable of mimicking fundamental biological structures. pressbooks.pubnih.gov For a 1,5-disubstituted tetrazole such as the subject compound, this mimicry is primarily expressed as a surrogate for the cis-amide bond.

The replacement of a carboxylic acid with a 5-substituted-1H-tetrazole is a widely used strategy in medicinal chemistry. researchgate.netnih.gov This is due to their comparable pKa values and the ability of the tetrazolate anion to mimic the charge distribution of a carboxylate. researchgate.net Although 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole is a 1,5-disubstituted derivative and lacks the acidic proton of a 5-substituted-1H-tetrazole, understanding the foundational principles of this bioisosteric relationship is crucial. The tetrazole ring and carboxylic acid group share key electronic features, including delocalized negative charge and the capacity for significant hydrogen bonding. nih.govresearchgate.net

Table 1: Comparative Physicochemical Properties of Tetrazole and Carboxylic Acid Moieties

PropertyCarboxylic Acid (-COOH)5-Substituted-1H-TetrazoleRationale for Bioisosteric Similarity
pKa ~4.2 - 4.4 researchgate.net~4.5 - 4.9 researchgate.netSimilar acidity ensures the group is ionized at physiological pH, mimicking charge-based interactions.
Electronic Profile Planar, with delocalized negative charge over two oxygen atoms.Planar aromatic ring, with delocalized negative charge over four nitrogen atoms.Both moieties present a similar electrostatic potential, crucial for receptor binding. researchgate.net
Hydrogen Bonding Acts as both H-bond donor (proton) and acceptor (carbonyl oxygen).Acts as an H-bond donor (N-H) and multiple H-bond acceptor sites (ring nitrogens).Both groups can engage in similar critical hydrogen bond interactions within a protein active site. nih.govresearchgate.net
Size & Shape Relatively small, planar group.Planar five-membered ring, slightly larger than a carboxylate.The spatial arrangement allows it to occupy similar binding pockets.

A more direct and relevant form of mimicry for this compound is its function as a surrogate for a cis-amide bond. springernature.comnih.gov While peptide bonds typically favor the trans conformation, the cis conformation is critical for the biological activity of numerous peptides, often inducing reverse turns (e.g., Type VI β-turns) necessary for receptor recognition. springernature.comnih.gov The rigid, planar geometry of the 1,5-disubstituted tetrazole ring effectively locks the molecular backbone into a conformation that mimics the cis-amide, thereby acting as a conformational constraint. acs.orgnih.gov This strategy can enhance biological activity by forcing the molecule into its bioactive conformation, which for some peptides is the cis-isomer. springernature.com

Table 2: Conformational Mimicry: Cis-Amide Bond vs. 1,5-Disubstituted Tetrazole

FeatureCis-Amide Bond1,5-Disubstituted TetrazoleImplication for Mimicry
Dihedral Angle (ω) ~0°~0° (within the planar ring)The tetrazole ring inherently possesses the planarity and bond angles of a cis-amide. acs.org
Conformational Flexibility Can isomerize to the trans form.Conformationally locked; cannot isomerize.Provides a rigid scaffold, reducing the entropic penalty of binding to a receptor.
Biological Function Can induce β-turns in peptide structures. springernature.comPredisposes the molecular backbone to similar turn structures.Can stabilize the bioactive conformation required for target engagement. nih.govcapes.gov.br
Hydrogen Bonding The carbonyl oxygen is a hydrogen bond acceptor.Ring nitrogens act as hydrogen bond acceptors.Can replicate key hydrogen bonding interactions of the amide it replaces.

The replacement of metabolically labile groups with a tetrazole ring is a key strategy for improving the pharmacokinetic profile of a molecule. researchgate.net Tetrazoles are generally more resistant to metabolic degradation pathways, such as phase II conjugation (e.g., acyl glucuronidation) that can rapidly clear carboxylic acids. acs.orgnih.gov

The impact on membrane permeability is more nuanced. While tetrazoles are often considered more lipophilic than carboxylic acids, this does not always translate to increased permeability. pressbooks.pubfieldofscience.com Some studies have shown that tetrazoles can exhibit lower permeability in assays compared to their carboxylic acid counterparts. acs.orgnih.gov This has been attributed to a greater desolvation energy penalty, as the tetrazole ring can engage in stronger hydrogen bonding with water, making it more difficult to exit the aqueous phase and enter a lipid membrane. acs.orgfieldofscience.com Furthermore, replacing a carboxylate with a tetrazole has been shown in some cases to increase plasma protein binding, which can affect the free concentration of the compound. acs.orgnih.gov

Table 3: Pharmacokinetic Implications of Tetrazole Bioisosterism

ParameterGeneral Effect of Tetrazole SubstitutionUnderlying Mechanism
Metabolic Stability IncreasedThe tetrazole ring is resistant to common metabolic pathways like phase II glucuronidation that affect carboxylic acids. acs.orgnih.govnih.gov
Membrane Permeability Variable / Potentially DecreasedDespite often being more lipophilic, tetrazoles can have a higher desolvation energy penalty due to strong hydrogen bonding, which can hinder passive diffusion across membranes. acs.orgfieldofscience.comnih.gov
Plasma Protein Binding Potentially IncreasedStudies have shown that in some matched pairs, the tetrazole derivative is more tightly bound to plasma proteins than the corresponding carboxylic acid. acs.orgnih.gov
Oral Bioavailability Potentially IncreasedBy improving metabolic stability and modulating lipophilicity, tetrazole substitution can lead to improved oral bioavailability, as seen with drugs like losartan (B1675146). pressbooks.pub

Molecular Mechanism of Action in Biological Systems

The specific biological effects of this compound would be dictated by its interactions with protein targets. These non-covalent interactions are governed by the chemical functionalities present in the molecule.

The structure of this compound offers several points for potential non-covalent interactions within a protein binding site. rsc.org The tetrazole ring itself is electron-rich, and its nitrogen atoms can serve as hydrogen bond acceptors. researchgate.netmdpi.org The two phenyl rings—one directly attached to the tetrazole and the other part of the phenylethyl substituent—can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Table 4: Potential Non-Covalent Interactions of this compound

Molecular MoietyPotential Interaction TypeInteracting Partner (in Protein)
Tetrazole Ring Nitrogens Hydrogen Bond AcceptorH-bond donor residues (e.g., Arginine, Lysine, Serine, Histidine). researchgate.netmdpi.org
Phenyl Ring (at N1) π-π Stacking / HydrophobicAromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan). nih.gov
Phenylethyl Group Hydrophobic InteractionsAliphatic or aromatic residues in a hydrophobic pocket.
Phenyl Ring (of phenylethyl) π-π Stacking / HydrophobicAromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan).

While no specific studies link this compound to the inhibition of FBPase, PTP1B, or CSNK2A1, it is possible to theorize potential mechanisms based on the principles of bioisosterism and the known structures of these enzymes.

Fructose-1,6-bisphosphatase (FBPase): FBPase is a rate-limiting enzyme in gluconeogenesis, making it a target for type 2 diabetes therapies. nih.govpnas.org It is allosterically inhibited by AMP and competitively by fructose-2,6-bisphosphate. researchgate.netnih.gov Potent inhibitors have been designed to target the allosteric AMP binding site. pnas.org A molecule like this compound could theoretically inhibit FBPase if its phenylethyl and phenyl groups were able to occupy hydrophobic regions of a binding site, while the polar tetrazole ring mimics interactions normally made by the phosphate (B84403) or ribose moieties of AMP.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, and its inhibition is a therapeutic strategy for type 2 diabetes and obesity. nih.govmdpi.com The PTP1B active site is highly polar and contains key arginine residues. nih.gov Inhibitors are often designed to mimic the phosphotyrosine substrate. If a tetrazole-containing compound were designed to target PTP1B, the tetrazole ring could act as a phosphate or carboxylate mimetic, forming crucial hydrogen bonds or salt bridges with active site residues like Arg47 to achieve inhibition. nih.govnih.gov

Casein Kinase 2 Alpha 1 (CSNK2A1): CSNK2 is a protein kinase that is overexpressed in many cancers and is involved in cell growth, proliferation, and apoptosis. nih.govmdpi.com Most inhibitors target the highly conserved ATP-binding site. mdpi.com A hypothetical inhibitory mechanism for a compound like this compound would likely involve its bulky aromatic groups occupying hydrophobic pockets within the ATP-binding site, while the tetrazole ring could form hydrogen bonds that mimic those of the adenine (B156593) ring of ATP. Some selective CSNK2 inhibitors, like tetrabromobenzotriazole (TBBt), are themselves heterocyclic structures. nih.gov

Targeting Apoptosis Regulators (e.g., Bcl-2)

No studies were found that specifically investigate the interaction of this compound with Bcl-2 or any other apoptosis regulators. While various heterocyclic compounds are studied for their pro-apoptotic effects, research on this specific molecule has not been identified. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies

Influence of Substituents on Biological Modulatory Effects

There is no available research detailing the structure-activity relationships for this compound. SAR studies for other tetrazole derivatives have been conducted, but these findings are specific to the scaffolds and substituents investigated in those particular studies and cannot be directly extrapolated. thebioscan.comnih.gov

Conformational Analysis and Receptor Binding Specificity

No conformational analysis or receptor binding studies for this compound were found in the reviewed literature.

Antimicrobial and Antifungal Activity Studies (In Vitro/In Vivo, Non-Human)

No published in vitro or in vivo studies on the antimicrobial or antifungal activity of this compound could be located. While many tetrazole derivatives are screened for such properties, this specific compound does not appear to have been part of these investigations. researchgate.netnih.govnih.govresearchgate.netnih.govmdpi.com

Mechanistic Insights into Growth Inhibition

As no primary studies on its antimicrobial or antifungal activity were found, there is consequently no information on the potential mechanisms of growth inhibition for this compound.

Anticancer Activity Studies (In Vitro/In Vivo, Non-Human)

There are no specific in vitro or in vivo anticancer activity studies for this compound reported in the scientific literature. Numerous other 1,5-disubstituted tetrazole derivatives have been evaluated for their anticancer potential against various cell lines, but data for the requested compound is absent. journalijbcrr.comsdiarticle3.comnih.govarkat-usa.org

Induction of Apoptosis in Cancer Cell Lines

No published research data is currently available on the induction of apoptosis in any cancer cell line by this compound.

Antioxidant Activity Investigations (In Vitro)

No published research data is currently available on the in vitro antioxidant activity of this compound.

Conclusion and Future Research Directions

Summary of Current Understanding of 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole

This compound is a disubstituted tetrazole featuring a phenyl group at the N1 position and a phenylethyl group at the C5 position of the tetrazole ring. While specific research on this exact molecule is not extensively documented in publicly available literature, its chemical nature can be inferred from the well-established chemistry of related 1,5-disubstituted tetrazoles. The tetrazole core is a five-membered aromatic heterocycle containing four nitrogen atoms, a feature that imparts it with unique chemical and physical properties. numberanalytics.com The presence of the phenyl and phenylethyl substituents is expected to significantly influence its steric and electronic characteristics, and consequently its reactivity and potential applications.

The synthesis of 1,5-disubstituted tetrazoles is typically achieved through [3+2] cycloaddition reactions between an organic azide (B81097) and a nitrile, or via multicomponent reactions. acs.orgnih.gov For this compound, a plausible synthetic route would involve the reaction of phenyl azide with 3-phenylpropanenitrile. Alternatively, multicomponent strategies could offer a more convergent and efficient approach to its synthesis. acs.org

Structurally, the molecule is expected to adopt a conformation that minimizes steric hindrance between the bulky phenyl and phenylethyl groups. Spectroscopic analysis would likely reveal characteristic signals for the aromatic protons of both phenyl rings in the 1H NMR spectrum, along with signals for the ethylenic bridge. The tetrazole ring itself would exhibit characteristic vibrations in the IR spectrum.

The chemical reactivity will be dictated by the interplay of the electron-rich tetrazole ring and the substituents. The tetrazole ring can participate in various transformations, including cycloadditions and ring-opening reactions, often promoted by thermal or photochemical stimuli. nih.gov The phenyl and phenylethyl groups may undergo typical aromatic substitution reactions, although the conditions would need to be carefully selected to avoid degradation of the tetrazole core.

From a medicinal chemistry perspective, the tetrazole moiety is a well-known bioisostere of the carboxylic acid group, often employed to improve the metabolic stability and pharmacokinetic profile of drug candidates. researchgate.nettandfonline.comnih.gov The lipophilic nature of the phenyl and phenylethyl groups in this compound suggests potential interactions with hydrophobic pockets in biological targets.

Emerging Synthetic Methodologies and Their Potential Impact

The synthesis of tetrazole derivatives has been an area of active research, with a focus on developing more efficient, sustainable, and versatile methods. thieme-connect.comrsc.orgresearchgate.net Emerging synthetic methodologies that could have a significant impact on the preparation of this compound include:

Catalytic [3+2] Cycloadditions: The use of novel catalysts, including metal-based and organocatalysts, can enhance the efficiency and regioselectivity of the cycloaddition between azides and nitriles. thieme-connect.comresearchgate.net Nanoparticle-based catalysts, for instance, offer advantages such as high surface area, easy recovery, and reusability, making the synthesis greener and more cost-effective. rsc.org

Multicomponent Reactions (MCRs): MCRs, such as the Ugi and Passerini reactions, provide a powerful tool for the rapid assembly of complex molecules from simple starting materials in a single step. acs.orgnih.gov The development of novel MCRs involving tetrazole-forming components could streamline the synthesis of this compound and its analogues, facilitating the exploration of their structure-activity relationships. nih.gov

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, better reaction control, and easier scalability. The application of flow chemistry to tetrazole synthesis can enable the safe handling of potentially hazardous reagents like azides and allow for precise control over reaction parameters, leading to higher yields and purity.

Photochemical Synthesis: Photochemical methods can provide access to reactive intermediates under mild conditions, enabling novel synthetic transformations that are not achievable through thermal methods. nih.gov Research into the photochemical synthesis of tetrazoles could open up new avenues for the preparation of this compound.

The adoption of these emerging methodologies would not only make the synthesis of this specific compound more accessible but also facilitate the creation of libraries of related derivatives for screening in various applications.

Unexplored Mechanistic Pathways and Theoretical Applications

While the general mechanism of tetrazole formation via [3+2] cycloaddition is understood, there are still mechanistic nuances and alternative pathways that remain to be fully explored, especially for complex substrates like those leading to this compound. youtube.com

Unexplored Mechanistic Pathways:

Stepwise versus Concerted Cycloadditions: The debate between concerted and stepwise mechanisms for the [3+2] cycloaddition of azides to nitriles continues. youtube.com Detailed computational and experimental studies on the specific reaction to form this compound could provide valuable insights into the transition state and the role of substituents in directing the reaction pathway.

Role of Catalysts: The precise role of various catalysts in activating the nitrile and/or the azide partner is an area of ongoing investigation. Understanding the coordination chemistry and the nature of the catalytic cycle is crucial for designing more efficient synthetic protocols.

Photochemical and Thermal Decomposition Pathways: The photochemistry of tetrazoles can be complex, involving ring cleavage and the formation of various reactive intermediates. nih.gov A thorough investigation of the photochemical and thermal decomposition of this compound could reveal novel reactive species and synthetic applications.

Theoretical Applications:

Computational Modeling of Bioactivity: In the absence of experimental data, computational methods such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations can be employed to predict the potential biological targets of this compound. These studies can help in identifying potential protein-ligand interactions and guide the design of future experimental work.

Prediction of Material Properties: Theoretical calculations can be used to predict the electronic, optical, and energetic properties of this compound. This could help in assessing its potential for use in advanced materials, such as energetic materials or organic electronics, before embarking on extensive experimental synthesis and characterization. numberanalytics.com

Future Directions in Bioisosteric Design and Target-Specific Modulation

The tetrazole ring is a cornerstone of bioisosteric replacement in medicinal chemistry. researchgate.nettandfonline.comresearchgate.net Future research on this compound and its analogues should focus on leveraging this property for the design of novel therapeutic agents.

Future Directions:

Systematic Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound scaffold is warranted. This would involve synthesizing a library of analogues with variations in the substituents on both the N1-phenyl ring and the C5-phenylethyl group. These analogues could then be screened against a panel of biological targets to identify promising lead compounds.

Target-Specific Design: Based on computational predictions or initial screening hits, efforts can be directed towards designing derivatives of this compound that are highly selective for a specific biological target. This could involve fine-tuning the steric and electronic properties of the molecule to optimize its binding affinity and selectivity.

Exploration of Novel Therapeutic Areas: While tetrazoles are known to exhibit a wide range of biological activities, including antihypertensive, antibacterial, and anticancer effects, there may be unexplored therapeutic areas where this scaffold could be beneficial. tandfonline.comnih.gov Screening this compound and its derivatives against a diverse set of disease models could uncover new therapeutic opportunities.

Prodrug Strategies: To overcome potential issues with solubility or bioavailability, prodrug strategies could be employed. This might involve modifying the tetrazole ring or the substituents with cleavable moieties that are removed in vivo to release the active compound.

Potential for Advanced Materials and Industrial Chemical Synthesis

Beyond its potential in medicinal chemistry, the unique properties of the tetrazole ring suggest that this compound could find applications in materials science and as an intermediate in industrial synthesis. numberanalytics.comlifechemicals.com

Potential in Advanced Materials:

Energetic Materials: The high nitrogen content of the tetrazole ring makes it an energetic functional group. nih.gov While the presence of two phenyl rings in this compound would likely decrease its explosive power compared to simpler tetrazoles, it could still be investigated as a component in less sensitive energetic formulations or as a gas-generating agent.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the tetrazole ring are excellent coordinating ligands for metal ions. lifechemicals.comlookchem.com It is conceivable that this compound could be used as a ligand to construct novel coordination polymers or MOFs with interesting structural topologies and potential applications in gas storage, catalysis, or sensing. rsc.org

Liquid Crystals: The rigid, planar nature of the tetrazole ring, combined with the anisotropic shape imparted by the phenyl and phenylethyl substituents, suggests that derivatives of this compound could exhibit liquid crystalline properties.

Potential in Industrial Chemical Synthesis:

Synthetic Intermediate: The tetrazole ring can be a versatile synthetic handle. It can be transformed into other functional groups through various chemical reactions. Therefore, this compound could serve as a stable intermediate in the synthesis of more complex molecules.

Ligand in Catalysis: The coordinating ability of the tetrazole moiety could be exploited in the design of novel ligands for homogeneous catalysis. The steric and electronic properties of the phenyl and phenylethyl groups could be tuned to influence the activity and selectivity of the metal catalyst.

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for preparing 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole with high purity and yield?

  • Methodological Answer : The synthesis can be optimized using heterogeneous catalysts (e.g., Bleaching Earth Clay, pH-12.5) in PEG-400 media under controlled temperatures (70–80°C). Reaction progress should be monitored via TLC, followed by purification through recrystallization in aqueous acetic acid . Microwave-assisted synthesis with metal catalysts (e.g., nano-TiCl₄·SiO₂) may reduce reaction times and improve yields .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • IR spectroscopy identifies characteristic absorption bands for tetrazole rings (~1450 cm⁻¹ for C=N stretching) and phenyl groups (~3050 cm⁻¹ for C-H aromatic) .
  • ¹H NMR reveals chemical shifts for aromatic protons (δ 7.2–7.8 ppm) and ethyl/phenylethyl substituents (δ 2.5–4.0 ppm) .
  • EIMS and elemental analysis validate molecular weight and composition .

Q. What are the key steps in conducting a targeted literature review for prior synthetic routes and applications?

  • Methodological Answer : Use databases like PubMed, Scopus, and Web of Science with keywords: "this compound synthesis," "tetrazole derivatives bioactivity." Patent databases (e.g., USPTO, Espacenet) should be searched for functional modifications or applications .

Advanced Research Questions

Q. How can computational methods like Hirshfeld surface analysis be applied to study intermolecular interactions in its crystal structure?

  • Methodological Answer : Hirshfeld surfaces quantify non-covalent interactions (e.g., H-bonding, π-stacking) in crystallographic data. Pair this with SHELXL refinement to resolve high-resolution structures, particularly for twinned or complex crystals .

Q. What strategies are recommended for introducing functional groups (e.g., sulfonyl, thio) to modify the tetrazole core?

  • Methodological Answer :

  • Sulfonation : React with sulfonyl chlorides under basic conditions to form sulfonamide linkages .
  • Thioether formation : Alkylate the tetrazole-thiol intermediate (synthesized via NaN₃ and phenylisothiocyanate) with haloalkanes (e.g., phenacyl bromide) .

Q. How do reaction conditions (e.g., microwave irradiation, solventless systems) influence tetrazole ring formation?

  • Methodological Answer : Microwave irradiation enhances cycloaddition kinetics for tetrazole synthesis by promoting azide-nitrile coupling. Solventless conditions (e.g., TBAF catalysis) reduce side reactions and improve atom economy .

Q. What experimental approaches evaluate biological activity, and how can these be adapted for this compound?

  • Methodological Answer :

  • Antibacterial assays : Use broth microdilution to determine MIC values against S. aureus or E. coli .
  • Anti-inflammatory screening : Measure COX-2 inhibition via ELISA or prostaglandin E₂ quantification in macrophage models .
  • Structural analogs : Compare bioactivity with derivatives containing pyrazole or thiophene moieties to establish SAR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.